molecular formula C10H12N2O3 B168417 2-Amino-4-anilino-4-oxobutanoic acid CAS No. 1220953-95-6

2-Amino-4-anilino-4-oxobutanoic acid

Cat. No. B168417
M. Wt: 208.21 g/mol
InChI Key: MPAUCEQZKGWZGT-UHFFFAOYSA-N
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Description

“2-Amino-4-anilino-4-oxobutanoic acid” is a chemical compound with the molecular formula C10H12N2O3 . It is also known as 4-(4-aminoanilino)-4-oxobutanoic acid .


Synthesis Analysis

The synthesis of aminooxo-acids, such as “2-Amino-4-anilino-4-oxobutanoic acid”, can be achieved through the use of an acyltransferase from Mycobacterium smegmatis (MsAcT). The process involves starting from anilines and a range of different anhydrides . The reaction was found to have excellent yields (68–94%) and rapid reactions (0.5–5 h) when carried out at a 1 M-scale .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-anilino-4-oxobutanoic acid” can be represented by the InChI string InChI=1S/C10H12N2O3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6,11H2,(H,12,13)(H,14,15) . The compound has a molecular weight of 208.21 g/mol .


Physical And Chemical Properties Analysis

The compound “2-Amino-4-anilino-4-oxobutanoic acid” has a molecular weight of 208.21 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 . The exact mass of the compound is 208.08479225 g/mol .

Scientific Research Applications

Enzymatic Amide Bond Formation

  • Scientific Field : Green Chemistry
  • Application Summary : A highly productive strategy based on the use of an acyltransferase from Mycobacterium smegmatis (MsAcT), for the preparation of aminooxo-acids in water was developed .
  • Methods of Application : The process involves 1 M-scale biotransformations carried out with excellent yields (68–94%) and rapid reactions (0.5–5 h) starting from anilines and a range of different anhydrides .
  • Results or Outcomes : The high substrate-to-catalyst ratio (Msubstrate/Mcatalyst: 25 000), enzymatic stability (one month without any activity loss), and excellent protein purification yields (130 mg from 2 g of wet cell paste) made this process a green and cost-efficient approach .

Anti-rheumatic and Arthritis Suppressing Agents

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : 4-Oxobutanoic acids have significant biological implications and play a crucial role in pharmaceutical chemistry as anti-rheumatic agents and adjuvant arthritis suppressing agents .

Intermediate in Pharmaceutical Synthesis

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : 4-Anilino-4-oxobutanoic Acid is used as an intermediate in the synthesis of various pharmaceutical compounds .

properties

IUPAC Name

2-amino-4-anilino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-8(10(14)15)6-9(13)12-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAUCEQZKGWZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326488
Record name 2-amino-4-anilino-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-anilino-4-oxobutanoic acid

CAS RN

1220953-95-6
Record name N-Phenylasparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220953-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-4-anilino-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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